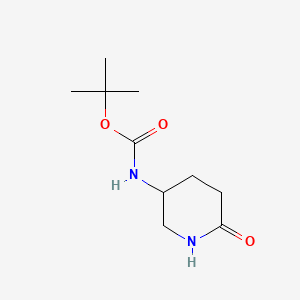

tert-Butyl (6-oxopiperidin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-oxopiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNSUMIBERIFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725538 | |

| Record name | tert-Butyl (6-oxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-80-3 | |

| Record name | tert-Butyl (6-oxopiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(6-oxopiperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidone scaffold, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is typically a yellow to off-white solid under standard conditions.[1] Proper storage is recommended at 2-8°C.[1][2] While a specific melting point for the (R)-enantiomer is not widely reported, the racemic mixture melts at 128-130 °C.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate | N/A |

| CAS Number | 1228566-94-6 | [2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [2][3] |

| Molecular Weight | 214.26 g/mol | [2][3] |

| Appearance | Yellow to off-white solid | [1] |

| Melting Point | 128-130 °C (racemate) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in many organic solvents | N/A |

| pKa (predicted) | 13.5 ± 0.7 (most acidic), 4.5 ± 0.7 (most basic) | N/A |

Synthesis and Purification

The asymmetric synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is crucial for its application in chiral drug synthesis. Chemoenzymatic methods are often employed to achieve high enantioselectivity.

Representative Chemoenzymatic Synthesis Protocol

A common strategy involves the use of a transaminase biocatalyst for the asymmetric amination of a suitable keto-precursor, followed by spontaneous intramolecular cyclization.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The keto-precursor, such as tert-butyl (1,3-dioxo-1-(piperidin-1-yl)propan-2-yl)carbamate, is added to the buffer.

-

Enzymatic Conversion: A specific (R)-selective transaminase enzyme and a suitable amine donor (e.g., isopropylamine) are added to the reaction mixture. The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) and the pH is maintained.

-

Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.

Caption: Chemoenzymatic synthesis workflow.

Analytical Methods

The purity and enantiomeric excess of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate are critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity. A typical method might involve a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane and isopropanol.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Applications in Drug Development

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors.[2]

Role as a Chiral Building Block

The piperidine ring is a prevalent scaffold in many approved drugs. The chirality at the 3-position of this intermediate is crucial for the specific binding interactions of the final drug molecule with its biological target. The Boc-protected amine and the ketone functionality allow for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

Intermediate in the Synthesis of Niraparib

A prominent example of its application is in the synthesis of Niraparib, a PARP inhibitor used for the treatment of ovarian cancer.[4] The (R)-configured piperidine moiety of the molecule is essential for its pharmacological activity.

Caption: Role as a key intermediate.

Safety and Handling

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.[5]

Conclusion

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a fundamentally important chiral building block for the synthesis of high-value pharmaceutical compounds. Its stereodefined structure is critical for the efficacy of the final active pharmaceutical ingredients. The chemoenzymatic synthesis routes offer an efficient and environmentally friendly approach to its production. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral intermediates in the drug development pipeline is set to increase.

References

Chiral Synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for the chiral synthesis of tert-butyl (6-oxopiperidin-3-yl)carbamate, a key building block in the development of various pharmaceutical agents. This document details several distinct and prominent methodologies, including chemoenzymatic synthesis, multi-step synthesis from chiral pool starting materials, and asymmetric catalysis. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to facilitate understanding and replication in a laboratory setting. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, enabling them to select and implement the most suitable synthetic route for their specific needs.

Introduction

The chiral 3-aminopiperidin-2-one scaffold is a privileged structural motif found in a multitude of biologically active molecules and pharmaceutical drugs. The tert-butyl carbamate (Boc) protected derivative, this compound, is a particularly valuable intermediate due to the stability of the Boc protecting group under various reaction conditions and its facile removal under acidic conditions. The precise stereochemical control at the C3 position of the piperidinone ring is often crucial for the desired pharmacological activity, making the development of efficient and robust chiral synthetic routes a significant area of research.

This guide will explore three primary approaches to the chiral synthesis of this important building block:

-

Chemoenzymatic Synthesis: Leveraging the high selectivity of enzymes for asymmetric transformations.

-

Synthesis from L-Glutamic Acid: Utilizing a readily available and inexpensive chiral starting material from the chiral pool.

-

Asymmetric Hydrogenation: Employing chiral metal catalysts to establish the stereocenter with high enantioselectivity.

Each section will provide a detailed experimental protocol, a summary of the quantitative data in a tabular format, and a workflow diagram generated using Graphviz to illustrate the key steps.

Chemoenzymatic Synthesis

The chemoenzymatic approach offers an elegant and highly efficient method for the synthesis of chiral amines and their derivatives. This strategy often involves the use of transaminases, which can stereoselectively introduce an amino group into a prochiral ketone.

A notable example is the synthesis of (R)-N-tert-butoxycarbonyl-3-aminopiperidine, a direct precursor to the target molecule. This method utilizes a transaminase to perform an asymmetric amination of N-Boc-3-piperidone.

Experimental Protocol: Enzymatic Asymmetric Amination

This protocol is adapted from the procedure described in Chinese patent CN103865964A for the synthesis of (R)-N-tert-butoxycarbonyl-3-aminopiperidine.

Materials:

-

N-Boc-3-piperidone

-

Isopropylamine

-

Tris-HCl buffer (0.1 M, pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

ω-Transaminase lyophilized powder

-

Pyridoxal phosphate (PLP)

-

Ethyl acetate

-

Hydrochloric acid in ethanol (2 mol/L)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 100 g of isopropylamine in 100 mL of water. Adjust the pH to 8.5 by the dropwise addition of an aqueous HCl solution under an ice-water bath.

-

Add 70 mL of DMSO and dilute the mixture to 700 mL with 0.1 M Tris-HCl buffer (pH 8.5). Preheat the solution to 45°C.

-

In a separate flask, dissolve 50 g of N-Boc-3-piperidone in 200 mL of DMSO.

-

Enzymatic Reaction: Add the N-Boc-3-piperidone solution to the preheated buffer solution. To this mixture, add 1 g of ω-transaminase lyophilized powder and 0.8 g of PLP.

-

Maintain the reaction at 45°C and control the pH at 8.5 by the addition of a 20% isopropylamine solution. The reaction is typically monitored by TLC and is complete within 24 hours.

-

Work-up and Isolation: After the reaction is complete, filter the mixture to remove any solids. Extract the filtrate three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-tert-butoxycarbonyl-3-aminopiperidine as a white solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-Boc-3-piperidone (50 g) | CN103865964A |

| Product | (R)-N-tert-butoxycarbonyl-3-aminopiperidine | CN103865964A |

| Yield | 85.7% (43.1 g) | CN103865964A |

| Enantiomeric Excess (ee) | 99.3% | CN103865964A |

| Reaction Temperature | 45°C | CN103865964A |

| Reaction Time | 24 hours | CN103865964A |

Workflow Diagram

Caption: Chemoenzymatic synthesis workflow.

Synthesis from L-Glutamic Acid

The use of readily available chiral molecules as starting materials, often referred to as the "chiral pool" approach, is a classic and effective strategy in asymmetric synthesis. L-Glutamic acid, an inexpensive and naturally occurring amino acid, serves as an excellent starting point for the synthesis of various chiral piperidine derivatives.

This multi-step synthesis involves the transformation of L-glutamic acid into a key diol intermediate, which is then cyclized to form the piperidine ring. While this specific literature example leads to N-substituted piperidines, the intermediate (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate is a crucial precursor that could be further oxidized to the desired lactam.

Experimental Protocol: Multi-step Synthesis from L-Glutamic Acid

This protocol is based on the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

-

To a stirred solution of L-glutamic acid (7.5 g) in methanol at 0°C, add thionyl chloride dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the diethyl ester as a salt.

Step 2: N-Boc Protection

-

To a solution of the diethyl ester from Step 1 in dichloromethane at 0°C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with water and extract with dichloromethane. Wash the organic layer with aqueous sodium bicarbonate and brine, then dry and concentrate to yield the N-Boc protected diester.

Step 3: Reduction to Diol

-

To a stirred solution of the N-Boc protected diester in methanol at room temperature, add sodium borohydride portion-wise.

-

Stir for 2 hours at room temperature.

-

Quench the reaction by adding 10% aqueous citric acid until the pH is between 5 and 6.

-

Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane to obtain (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Tosylation and Cyclization (Example for N-substituted piperidine)

-

To a solution of the diol in dichloromethane, add p-toluenesulfonyl chloride and a catalytic amount of DMAP to form the di-tosylate.

-

The crude di-tosylate is then reacted with an amine (e.g., cyclohexylamine) to yield the corresponding N-substituted piperidine.

Quantitative Data

| Step | Product | Yield | Reference |

| N-Boc Protection | (S)-diethyl 2-(tert-butoxycarbonylamino)pentanedioate | 92% | [1] |

| Reduction to Diol | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | 76% | [1] |

Logical Relationship Diagram

Caption: Synthesis from L-Glutamic Acid.

Asymmetric Catalysis: Ruthenium-Catalyzed Oxidation

The direct oxidation of a protected aminopiperidine to the corresponding lactam is a key transformation to access the target molecule. Ruthenium-based catalysts have been shown to be effective for the oxidation of cyclic amines to lactams. This approach can be integrated into a synthetic sequence starting from a chiral aminopiperidine precursor.

General Experimental Concept

The synthesis would involve the preparation of a chiral N-Boc-3-aminopiperidine, for instance, through the enzymatic method described in Section 2. This chiral intermediate would then be subjected to oxidation.

Conceptual Steps:

-

Synthesis of Chiral Precursor: Prepare enantiomerically pure (R)- or (S)-N-Boc-3-aminopiperidine using an established method (e.g., enzymatic resolution or asymmetric synthesis).

-

Ruthenium-Catalyzed Oxidation:

-

Dissolve the chiral aminopiperidine precursor in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).

-

Add a catalytic amount of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃).

-

Add a stoichiometric co-oxidant, such as sodium periodate (NaIO₄), portion-wise to regenerate the active RuO₄ species.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction (e.g., with isopropanol) and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to isolate the desired this compound.

-

Expected Quantitative Parameters (Hypothetical)

| Parameter | Anticipated Value/Range |

| Catalyst Loading (RuCl₃) | 1-5 mol% |

| Co-oxidant (NaIO₄) | 2-4 equivalents |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 2-12 hours |

| Yield | Moderate to good (40-80%) |

Experimental Workflow Diagram

Caption: Ruthenium-catalyzed oxidation workflow.

Conclusion

This technical guide has outlined several key methodologies for the chiral synthesis of this compound. The chemoenzymatic approach stands out for its exceptional enantioselectivity and mild reaction conditions. The synthesis from L-glutamic acid provides a cost-effective route starting from a readily available chiral building block, although it may require additional steps to achieve the final target. Asymmetric catalysis, particularly oxidation of a chiral aminopiperidine precursor, represents a direct and potentially efficient strategy.

The choice of synthetic route will depend on various factors, including the desired enantiomer, scale of the synthesis, availability of specialized equipment and reagents (such as enzymes or chiral catalysts), and cost considerations. The detailed protocols, quantitative data, and workflow diagrams provided herein are intended to assist researchers and drug development professionals in making an informed decision and in the practical implementation of these synthetic strategies. Further optimization of reaction conditions may be necessary to achieve the desired outcomes in specific laboratory settings.

References

Spectroscopic Analysis of tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of tert-Butyl (6-oxopiperidin-3-yl)carbamate. While a comprehensive search of publicly available scientific databases and literature did not yield specific experimental spectroscopic data for this compound, this document outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are essential for confirming the structure, purity, and physicochemical properties of this and other synthesized organic molecules.

Compound Information

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

Spectroscopic Data (Hypothetical)

As explicit experimental data was not located, the following tables are placeholders to illustrate the conventional format for presenting such results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Expected ranges | s, d, t, q, m | #H | Proton on piperidinyl ring, Boc group |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| Expected ranges | Carbons of piperidinyl ring, Boc group, C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Expected ranges | s, m, w, br | N-H, C-H, C=O (amide, carbamate) |

Mass Spectrometry (MS)

| m/z | Ion |

| Calculated | [M+H]⁺, [M+Na]⁺, etc. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should ensure complete dissolution and minimal interference with the analyte's signals.

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture in a clean vial.

-

Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.

-

If required for precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents.

-

-

Instrumental Analysis :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening. This can be performed manually or automatically.

-

Tune and match the probe to the nucleus of interest (¹H or ¹³C) to ensure optimal signal detection.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Place a small amount (a few milligrams) of solid this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.

-

Using a pipette, apply a drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Visually inspect the film; if it is too thin (resulting in weak signals), add another drop of the solution and let it dry. If it is too thick (causing signal saturation), clean the plate and prepare a more dilute solution.

-

-

Instrumental Analysis :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate to subtract any atmospheric or instrumental interferences.

-

Acquire the IR spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent, such as methanol or acetonitrile.

-

The solvent should be of high purity to avoid interference from contaminants.

-

-

Instrumental Analysis (Electrospray Ionization - ESI) :

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets.

-

As the solvent evaporates, the charge density on the droplets increases until ions (e.g., protonated molecules [M+H]⁺) are desorbed into the gas phase.

-

The ions are then guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Spectroscopic Analysis Workflow.

Navigating the Physicochemical Landscape of tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected physicochemical properties based on the general characteristics of its core structures: a piperidinone ring and a tert-butoxycarbonyl (Boc) protected amine. Furthermore, it details standardized experimental protocols for determining solubility and stability, providing a framework for researchers to generate these critical data.

Introduction

This compound is a chiral synthetic building block of significant interest in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structure, featuring a lactam within a piperidine ring and a Boc-protected amine, makes it a versatile scaffold for constructing complex molecules. Understanding the solubility and stability of this intermediate is paramount for successful process development, formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).

This guide synthesizes the available information and provides generalized protocols and theoretical considerations to aid researchers in handling and characterizing this compound.

Chemical and Physical Properties

A summary of the basic physical and chemical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | Supplier Catalogs |

| Molecular Weight | 214.26 g/mol | Supplier Catalogs |

| Appearance | Yellow to off-white solid | Supplier Catalogs |

| Storage Conditions | 2-8°C | Supplier Catalogs |

Solubility Profile

Table 2: Predicted and Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to moderately soluble | The lactam and carbamate groups can participate in hydrogen bonding, but the tert-butyl group adds significant nonpolar character. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to dissolve the compound due to hydrogen bonding capabilities. |

| Dichloromethane, Chloroform | Soluble | Non-polar aprotic solvents are expected to be effective due to the overall organic nature of the molecule. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents should be suitable for dissolving this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. |

| Hexanes, Toluene | Sparingly soluble to insoluble | The polarity of the lactam and carbamate functionalities will likely limit solubility in nonpolar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of this compound is the shake-flask method.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Stability Profile

The stability of this compound is dictated by its two main functional groups: the lactam (cyclic amide) and the Boc-carbamate.

-

Lactam Ring: The 6-membered lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions, leading to its removal and the formation of the free amine and gaseous byproducts (isobutylene and carbon dioxide). It is generally stable to basic and nucleophilic conditions.

Table 3: Predicted Stability under Forced Degradation Conditions

| Condition | Predicted Stability | Likely Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Unstable | Cleavage of the Boc group. Potential for lactam hydrolysis under harsh conditions. |

| Basic (e.g., 0.1 M NaOH) | Moderately Stable | The Boc group is expected to be stable. The lactam ring may undergo hydrolysis under elevated temperatures or prolonged exposure. |

| Oxidative (e.g., 3% H₂O₂) | Potentially Unstable | The piperidinone ring may be susceptible to oxidation. |

| Thermal (e.g., 60-80°C) | Likely Stable | The compound is a solid with a presumed moderate melting point; significant degradation is not expected under dry heat unless the temperature approaches its decomposition point. |

| Photolytic (ICH Q1B) | Data Not Available | The chromophores in the molecule are not expected to be highly susceptible to photolytic degradation, but this should be experimentally confirmed. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature.

-

Thermal Stress: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, following ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples by a stability-indicating HPLC-PDA/MS method.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.

-

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical intermediate like this compound.

Caption: Experimental Workflow for Stability Assessment.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a robust framework for researchers to understand its likely physicochemical properties and to design appropriate experiments for its full characterization. The inherent properties of the lactam and Boc-carbamate functionalities suggest that the compound's stability is most challenged by acidic conditions. The provided experimental protocols for solubility and forced degradation studies offer a starting point for generating the necessary data to support drug development activities. Further investigation through the detailed experimental work outlined is highly recommended to establish a comprehensive stability and solubility profile.

The Pivotal Role of tert-Butyl (6-oxopiperidin-3-yl)carbamate in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-oxopiperidin-3-yl)carbamate, a crucial synthetic building block in contemporary medicinal chemistry. We delve into its synthesis, key chemical transformations, and its significant applications in the development of novel therapeutics, with a particular focus on kinase inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing detailed experimental protocols, structured data, and clear visualizations of its utility and the biological pathways it helps to target.

Introduction

This compound is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its rigid piperidone scaffold, coupled with the versatile Boc-protected amine, makes it an ideal starting material for the synthesis of complex, biologically active molecules. The presence of both a reactive carbonyl group and a modifiable amino group allows for diverse chemical elaborations, enabling the exploration of extensive chemical space in structure-activity relationship (SAR) studies. This building block has been instrumental in the development of several clinical candidates, most notably in the area of kinase inhibition, including inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Physicochemical Properties

A summary of the key physicochemical properties of both the (S)- and (R)-enantiomers of this compound is presented in Table 1.

| Property | (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | Reference |

| CAS Number | 172913-96-1 | 1228566-94-6 | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | C₁₀H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 214.26 g/mol | 214.26 g/mol | [1][2] |

| Appearance | Yellow to off-white solid | Not specified | [1] |

| Storage Temperature | 2-8°C | 2-8°C | [1][2] |

Synthesis of this compound

The enantiomerically pure forms of this compound are crucial for the synthesis of stereospecific drug candidates. A common and efficient synthetic route commences from the readily available chiral starting material, L-glutamic acid. This multi-step synthesis involves the formation of a piperidine ring system followed by functional group manipulations.

Synthetic Workflow

The overall synthetic workflow from L-glutamic acid to (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate is depicted below.

Caption: Synthetic workflow for (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.

Experimental Protocols

To a suspension of L-glutamic acid (1 equiv.) in methanol, thionyl chloride (2.2 equiv.) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by TLC. The solvent is removed under reduced pressure to yield the dimethyl ester of glutamic acid.

The crude dimethyl ester is dissolved in a suitable solvent (e.g., dichloromethane), and a base such as triethylamine (2 equiv.) is added. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) is then added, and the mixture is stirred at room temperature. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to afford the N-Boc protected diester.

The N-Boc protected diester is dissolved in a protic solvent like ethanol or methanol and cooled to 0°C. A reducing agent, such as sodium borohydride (excess), is added portion-wise. The reaction is stirred until completion and then quenched carefully with an acid. The product is extracted, and the organic layer is dried and concentrated to yield the corresponding diol.

The diol can be cyclized to the piperidine through a variety of methods, often involving the conversion of the hydroxyl groups to leaving groups (e.g., tosylates or mesylates) followed by intramolecular nucleophilic substitution by the nitrogen of a primary amine introduced after a deprotection/protection sequence. A more direct approach involves a Mitsunobu reaction.

The secondary alcohol of the piperidine ring is oxidized to the corresponding ketone (lactam). This can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), a Swern oxidation, or Dess-Martin periodinane. The reaction is performed in an appropriate solvent (e.g., dichloromethane) and monitored by TLC. Upon completion, the reaction is worked up to remove the oxidizing agent and byproducts, and the crude product is purified by column chromatography to yield this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of pharmaceutical agents, particularly kinase inhibitors. Its utility is highlighted by its incorporation into the synthetic routes of several clinical candidates.

Key Intermediate in the Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and represents a key therapeutic target for inflammatory diseases. Several IRAK4 inhibitors are in clinical development, and this compound serves as a crucial chiral precursor for some of these molecules. For instance, it is a key building block for the synthesis of the clinical candidate Zimlovisertib (PF-06650833).[3]

The Boc-protected amine of this compound can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine can then be subjected to various coupling reactions. For example, it can undergo reductive amination with an appropriate aldehyde or ketone to introduce substituents at the 3-position, a common strategy in the synthesis of kinase inhibitors.

References

Chemoenzymatic Synthesis of tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmaceutical agents. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offer a powerful and sustainable strategy for the production of these valuable building blocks. This technical guide provides an in-depth overview of the chemoenzymatic synthesis of tert-butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in the development of various therapeutics.

Introduction to Chemoenzymatic Synthesis of Piperidines

Substituted chiral piperidines are prominent structural motifs in numerous medicinally relevant compounds.[1] Traditional chemical syntheses of these heterocycles can be lengthy and often require complex purification steps to resolve enantiomers. Biocatalysis, leveraging enzymes such as transaminases and lipases, provides an attractive alternative, offering high enantio- and regioselectivity under mild reaction conditions.[1][2]

This guide focuses on a chemoenzymatic strategy centered around the use of a transaminase (ATA) for the key asymmetric amination and subsequent cyclization to form the desired piperidinone ring structure. While the detailed experimental data presented is for the synthesis of a closely related analog, tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate, the principles and methodologies are directly applicable to the synthesis of the title compound.[1]

Synthesis Pathway Overview

The chemoenzymatic synthesis of this compound can be envisioned through a transamination-spontaneous cyclization cascade. A suitable keto-ester precursor undergoes asymmetric amination catalyzed by a transaminase, followed by an intramolecular cyclization to yield the target lactam.

Quantitative Data and Reaction Optimization

The efficiency of the enzymatic step is crucial for the overall success of the synthesis. Key parameters that influence the transaminase-catalyzed reaction include pH, temperature, substrate concentration, and enzyme loading. The following tables summarize the optimization of these parameters for the synthesis of a related methyl-substituted analog, providing a strong starting point for the synthesis of this compound.[1]

Table 1: Effect of pH on Reaction Conversion [1]

| pH | Conversion (%) |

| 10.0 | ~85 |

| 10.5 | ~90 |

| 11.0 | >95 |

| 11.5 | ~90 |

| 12.0 | ~80 |

| Reaction conditions: 10 g/L keto-ester, 5 g/L ATA-002, 2 g/L PLP, 1.0 M i-PrNH2 in 0.1 M KPi buffer for 16 h. |

Table 2: Effect of Temperature on Reaction Conversion [1]

| Temperature (°C) | Conversion (%) |

| 30 | ~75 |

| 35 | ~85 |

| 40 | >95 |

| 45 | ~90 |

| 50 | ~80 |

| Reaction conditions: 10 g/L keto-ester, 5 g/L ATA-002, 2 g/L PLP, 1.0 M i-PrNH2, 0.1 M KPi buffer (pH 11.0) for 16 h. |

Table 3: Effect of Substrate Concentration on Reaction Conversion [1]

| Substrate Concentration (g/L) | Conversion (%) |

| 50 | >95 |

| 100 | >95 |

| 150 | ~90 |

| 200 | ~80 |

| 250 | ~70 |

| 300 | ~60 |

| Reaction conditions: 50 g/L ATA-002, 2 g/L PLP, 1.0 M i-PrNH2, 0.1 M KPi buffer (pH 11.0) for 16 h at 40 °C. |

Table 4: Effect of Biocatalyst Loading on Reaction Conversion [1]

| Biocatalyst Loading (g/L) | Conversion (%) |

| 10 | ~60 |

| 20 | ~75 |

| 30 | ~85 |

| 40 | ~90 |

| 50 | >95 |

| 60 | >95 |

| Reaction conditions: 100 g/L keto-ester, 2 g/L PLP, 1.0 M i-PrNH2, 0.1 M KPi buffer (pH 11.0) for 16 h at 40 °C. |

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of a closely related compound and can serve as a template for the synthesis of this compound.[1]

General Procedure for Transaminase-Catalyzed Synthesis

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a 0.1 M potassium phosphate (KPi) buffer and adjust the pH to 11.0.

-

Reagent Addition: To the buffer, add the keto-ester substrate (e.g., 100 g/L), pyridoxal 5'-phosphate (PLP) (2 g/L), and the amine donor, isopropylamine (i-PrNH₂) (1.0 M).

-

Enzyme Addition: Add the transaminase (e.g., ATA-002, 50 g/L) to the reaction mixture.

-

Incubation: Stir the reaction mixture at 40 °C for 16 hours.

-

Reaction Monitoring: Monitor the conversion of the starting material to the product by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Conclusion

The chemoenzymatic synthesis of this compound using a transaminase-catalyzed cascade represents a highly efficient and stereoselective approach. The optimization of reaction parameters such as pH, temperature, and substrate and enzyme concentrations is critical to achieving high conversion and yield. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this powerful synthetic strategy for the production of valuable chiral piperidinone intermediates. This approach not only offers excellent selectivity but also aligns with the principles of green chemistry by utilizing biocatalysts under mild conditions.

References

tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-oxopiperidin-3-yl)carbamate is a pivotal chiral building block in medicinal chemistry, playing a crucial role as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid piperidinone scaffold combined with the versatile Boc-protected amine functionality makes it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of IRAK4 inhibitors.

Chemical Identification and Properties

This compound exists as a racemic mixture and as individual enantiomers. The stereochemistry at the 3-position of the piperidinone ring is a critical determinant of its biological activity in the final drug molecule.

| Compound Name | CAS Number | Chirality | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1245646-80-3[1] | Racemic | C₁₀H₁₈N₂O₃ | 214.26 |

| (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | 172913-96-1[2] | (S)-enantiomer | C₁₀H₁₈N₂O₃ | 214.26 |

| (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | 1228566-94-6[3][4] | (R)-enantiomer | C₁₀H₁₈N₂O₃ | 214.26 |

Physicochemical Properties (Predicted):

| Property | Value |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 214.131742 g/mol |

| Monoisotopic Mass | 214.131742 g/mol |

| Topological Polar Surface Area | 67.4 Ų |

| Heavy Atom Count | 15 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available chiral precursors like glutamic acid or through the resolution of a racemic mixture. Below are representative experimental protocols.

Protocol 1: Synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate from L-Glutamic Acid

This multi-step synthesis utilizes the chiral pool starting from natural L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

-

To a stirred solution of L-glutamic acid (1 equivalent) in methanol, add thionyl chloride (2.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride.

Step 2: Boc-Protection of Dimethyl L-glutamate

-

Dissolve dimethyl L-glutamate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add triethylamine (2.2 equivalents) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected dimethyl L-glutamate.

Step 3: Reduction of the Diester to a Diol

-

To a solution of the Boc-protected diester (1 equivalent) in ethanol, add sodium borohydride (4 equivalents) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding diol.

Step 4: Cyclization to form the Piperidinone Ring

-

The diol can be converted to a diamine via a two-step process involving mesylation followed by displacement with sodium azide and subsequent reduction.

-

Alternatively, a more direct cyclization can be achieved under specific conditions, though this often requires optimization. A common method involves selective protection of one hydroxyl group, oxidation of the other to a carboxylic acid, and subsequent lactamization.

Step 5: Final Boc-protection of the Piperidinone

-

The resulting 5-aminopiperidin-2-one is then protected with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the final product, (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate.

Protocol 2: Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate from a Racemic Precursor

This approach involves the synthesis of a racemic intermediate followed by chiral resolution. A closely related synthesis for (R)-3-Boc-aminopiperidine is detailed in patent CN105130879A, which can be adapted.[5]

Step 1: Synthesis of Racemic N-Cbz-3-piperidinecarboxylic acid

-

Start with commercially available 3-piperidinecarboxylic acid.

-

Protect the piperidine nitrogen with a carboxybenzyl (Cbz) group using benzyl chloroformate under basic conditions.

Step 2: Chiral Resolution

-

Dissolve the racemic N-Cbz-3-piperidinecarboxylic acid in a suitable solvent like methanol.

-

Add a chiral resolving agent, such as (R)-phenylethylamine, to form diastereomeric salts.

-

Separate the diastereomers by fractional crystallization.

-

Acidify the desired diastereomeric salt to recover the enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid.

Step 3: Amidation

-

Convert the carboxylic acid to the corresponding amide by reaction with ammonia or a suitable ammonia source, often using a coupling agent like EDC/HOBt.

Step 4: Hofmann Rearrangement

-

Subject the amide to a Hofmann rearrangement to yield the corresponding amine with one less carbon.

Step 5: Boc Protection

-

Protect the resulting amine with di-tert-butyl dicarbonate to give (R)-N-Cbz-3-(Boc-amino)piperidine.

Step 6: Deprotection and Lactam Formation

-

Remove the Cbz group by hydrogenolysis.

-

The resulting intermediate can then be cyclized to form the 6-oxopiperidinone ring, followed by any necessary purification steps.

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 500 MHz) δ (ppm):

-

8.0-9.0: Broad singlet, 1H (NH of carbamate)

-

6.0-7.0: Broad singlet, 1H (NH of lactam)

-

3.5-4.2: Multiplet, 1H (CH-N-Boc)

-

3.0-3.5: Multiplet, 2H (CH₂ adjacent to lactam NH)

-

1.8-2.5: Multiplets, 4H (piperidine ring CH₂)

-

1.45: Singlet, 9H (tert-butyl)

Expected ¹³C NMR (CDCl₃, 125 MHz) δ (ppm):

-

170-175: C=O (lactam)

-

155-157: C=O (carbamate)

-

79-81: Quaternary C (tert-butyl)

-

45-55: CH-N-Boc

-

40-50: CH₂ adjacent to lactam NH

-

20-35: Piperidine ring CH₂

-

28.4: CH₃ (tert-butyl)

Application in Drug Development: IRAK4 Inhibitors

This compound, particularly its chiral forms, is a valuable intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[6] IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.

The piperidinone moiety of the carbamate serves as a key structural element that can be further elaborated to interact with the active site of the IRAK4 enzyme. The Boc-protected amine provides a handle for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

One notable example is the development of PF-06650833, a potent and selective IRAK4 inhibitor that has undergone clinical investigation.[7][8][9][10] While the exact synthetic route for PF-06650833 using this specific intermediate is proprietary, the structural motifs present in such inhibitors highlight the importance of chiral piperidinone building blocks.

IRAK4 Signaling Pathway and Inhibition

The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs). This leads to the recruitment of adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response.

Inhibitors of IRAK4, synthesized using intermediates like this compound, block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade and suppressing the inflammatory response.

References

- 1. echemi.com [echemi.com]

- 2. (S)-Tert-Butyl 6-Oxopiperidin-3-Ylcarbamate|CAS 172913-96-1 [rlavie.com]

- 3. (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate [myskinrecipes.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using tert-Butyl (6-oxopiperidin-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (6-oxopiperidin-3-yl)carbamate and its derivatives are versatile building blocks in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The piperidine scaffold is a common feature in many clinically successful kinase inhibitors, offering a three-dimensional structure that can be functionalized to achieve high-affinity binding to the kinase active site. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors, utilizing this key intermediate.

Key Applications

The primary application of this compound in this context is as a chiral precursor for introducing a substituted piperidine moiety into the final kinase inhibitor structure. This is exemplified in the synthesis of novel BTK inhibitors, a critical target in B-cell malignancies and autoimmune diseases.[1][2]

Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3][4][5] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events leading to B-cell proliferation, differentiation, and survival.[3][6][7] Dysregulation of this pathway is implicated in various B-cell cancers.[2]

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using derivatives of this compound.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 10d | BTK | 0.5 | [2] |

| 10i | BTK | 0.5 | [2] |

| 10j | BTK | 0.4 | [2] |

| 10j | JAK3 | 72.6 | [2] |

| AVL-292 | BTK | 0.6 | [2] |

| Ibrutinib | BTK | 0.3 | [2] |

Experimental Protocols

The synthesis of potent BTK inhibitors often involves a multi-step process. The following protocols outline key synthetic transformations.

Protocol 1: Synthesis of N,9-diphenyl-9H-purin-2-amine Derivatives (General Scheme)

This protocol describes the general synthetic route for preparing the core scaffold of potent BTK inhibitors.

Caption: General workflow for the synthesis of the purine scaffold.

Step 1: Synthesis of 2-chloro-4-(3-(tert-butoxycarbonyl)phenylamino)-5-nitropyrimidine [2]

-

To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in 1,4-dioxane, add tert-butyl (3-aminophenyl)carbamate (1.0 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired intermediate.

Step 2: Synthesis of the Pyrimidine Template [2]

-

To a solution of the product from Step 1 (1.0 eq) in 1,4-dioxane, add the desired aniline (1.1 eq).

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Step 3: Deprotection of the Boc Group [2]

-

Dissolve the product from Step 2 in dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 4: Acryloylation [2]

-

Dissolve the deprotected amine from Step 3 in acetone.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Cool the mixture to 0 °C.

-

Add acryloyl chloride dropwise and stir for 10 minutes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography.

Step 5: Reduction of the Nitro Group [2]

-

To a solution of the acrylamide intermediate from Step 4 in a mixture of methanol and water, add iron powder (Fe) and ammonium chloride (NH4Cl).

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Step 6: Cyclocondensation to form the Purine Ring [2]

-

Dissolve the diaminopyrimidine from Step 5 in triethyl orthoformate.

-

Heat the reaction mixture to 110 °C and stir for 2 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the final product by flash chromatography to yield the N,9-diphenyl-9H-purin-2-amine derivative.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol is a general method for the C-N bond formation, a key step in the synthesis of many kinase inhibitors.

-

In an oven-dried Schlenk flask, combine the aryl halide (e.g., an indole derivative) (1.0 eq), the amine (e.g., tert-butyl (S)-piperidin-3-ylcarbamate) (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP) (0.02-0.10 eq), and a base (e.g., Cs2CO3, K3PO4) (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by LC-MS or TLC).

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Protocol 3: Hydrolysis of a Nitrile to an Amide

This transformation is useful when a cyano group is used as a precursor to a primary amide in the inhibitor structure.

-

Carefully add concentrated sulfuric acid (H2SO4) to trifluoroacetic acid (TFA) in a 1:4 (v/v) ratio in a round-bottom flask, ensuring the mixture is cooled in an ice bath.

-

Add the nitrile-containing compound to the acidic mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 1-8 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., aqueous NaOH or NH4OH) to precipitate the amide product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude amide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel inhibitors targeting kinases such as BTK. The modular nature of the synthetic routes allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies, ultimately aiding in the discovery of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]

Application of tert-Butyl (6-oxopiperidin-3-yl)carbamate in Protease Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-oxopiperidin-3-yl)carbamate is a versatile chiral building block increasingly utilized in the design and synthesis of novel protease inhibitors. Its rigid piperidinone scaffold allows for the precise spatial orientation of pharmacophoric groups, making it an attractive starting material for creating potent and selective inhibitors for various classes of proteases. The presence of a protected amine and a ketone functionality offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and pharmacokinetic properties. This document provides an overview of its application, focusing on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and includes relevant protocols and data.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several DPP-4 inhibitors, known as "gliptins," have been developed, and the piperidine scaffold is a key structural feature in many of them.

While direct synthesis of a marketed drug from this compound is not prominently documented, structurally similar piperidinone-based scaffolds are central to the synthesis of novel DPP-4 inhibitors. For instance, research has demonstrated the synthesis of tricyclic DPP-4 inhibitors utilizing a piperidinone core. These efforts highlight the utility of the piperidinone motif in orienting substituents to effectively interact with the active site of the DPP-4 enzyme.

Logical Workflow for Developing Piperidinone-Based DPP-4 Inhibitors

Caption: A logical workflow for the development of DPP-4 inhibitors.

Quantitative Data

The following table summarizes the in vitro DPP-4 inhibitory activity of novel tricyclic inhibitors synthesized from a piperidinone-based scaffold, demonstrating the potential of this chemical class.

| Compound ID | Description | DPP-4 IC50 (nM) |

| Sitagliptin | Reference DPP-4 Inhibitor | 22 ± 2 |

| Compound 24 | Bicyclic analogue | 100 ± 4[1] |

| Compound 31 | cis-fused hexahydro-6H-[2][3][4]triazolo[4',3':1,5]pyrrolo[3,2-c]pyridine analogue | 94 ± 4[1] |

| Compound 13 | Separated most active isomer of a tricyclic analogue | 28 ± 1[1] |

Signaling Pathway

DPP-4 inhibitors enhance the levels of active incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones then act on their respective receptors in the pancreas to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Protocols

General Synthesis of a Piperidinone-Based Precursor

The following is a representative synthetic step for creating a modified piperidinone scaffold, which can then be further elaborated to target specific proteases.

-

Reductive Amination: To a solution of this compound in a suitable solvent (e.g., dichloroethane), add the desired amine (1.1 equivalents).

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperidine derivative.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[5]

Materials:

-

DPP-4 enzyme (human recombinant)

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add 25 µL of the diluted test compound or reference inhibitor.

-

Add 50 µL of the diluted DPP-4 enzyme solution to each well.

-

Include control wells:

-

100% Activity Control: 25 µL of assay buffer + 50 µL of enzyme solution.

-

Blank (No Enzyme): 75 µL of assay buffer.

-

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 25 µL of the DPP-4 substrate solution to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30 minutes at 37°C using a fluorescence plate reader.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Experimental Workflow for DPP-4 Inhibitor Screening

Caption: A workflow for in vitro screening of DPP-4 inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material in the development of protease inhibitors, particularly for the serine protease DPP-4. The inherent structural features of this building block, combined with the potential for diverse chemical modifications, enable the generation of potent and selective inhibitors. The provided data and protocols offer a foundational framework for researchers and drug development professionals to explore the potential of this and related piperidinone scaffolds in the discovery of novel therapeutics.

References

- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

Application Notes and Protocols: Asymmetric Synthesis of Piperidine Scaffolds from tert-Butyl (6-oxopiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of chiral piperidine scaffolds, commencing with the readily available starting material, tert-butyl (6-oxopiperidin-3-yl)carbamate. The primary focus of this document is the highly efficient and stereoselective biocatalytic reduction of the ketone functionality, yielding optically active 3-amino-6-hydroxypiperidine derivatives. These chiral building blocks are of significant interest in medicinal chemistry and drug discovery.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The stereochemical configuration of substituents on the piperidine ring often plays a crucial role in determining biological activity and pharmacological properties. Consequently, the development of robust and efficient methods for the asymmetric synthesis of substituted piperidines is a key focus in modern organic synthesis.

This compound is a versatile starting material for the synthesis of diverse piperidine scaffolds. The presence of a ketone allows for stereoselective reduction to introduce a hydroxyl group, while the Boc-protected amine at the 3-position provides a handle for further functionalization. This document details a biocatalytic approach for the asymmetric reduction of the ketone, offering a green and highly selective alternative to traditional chemical methods.

Asymmetric Biocatalytic Reduction of this compound

The enzymatic reduction of the prochiral ketone in this compound provides a direct route to enantiomerically enriched cis- and trans-3-(tert-butoxycarbonylamino)piperidin-6-ol derivatives. Various ketoreductases (KREDs) and whole-cell biocatalysts have demonstrated high efficiency and enantioselectivity in the reduction of the analogous substrate, N-Boc-3-piperidone. These protocols are readily adaptable for the target molecule.

Data Presentation: Biocatalytic Reduction of N-Boc-3-piperidone

The following table summarizes the quantitative data obtained from the asymmetric reduction of N-Boc-3-piperidone, a close structural analog of this compound. These results are indicative of the high conversions and enantioselectivities achievable with the described protocols.

| Biocatalyst | Substrate Concentration (g/L) | Co-substrate/Co-factor | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product |

| Carbonyl Reductase from Candida parapsilosis (CprCR) with GDH | 100 | D-Glucose | Not specified | 97.8 | 99.8 | (S)-N-Boc-3-hydroxypiperidine |

| Ketoreductase with Glucose Dehydrogenase (GDH) | 100 | D-Glucose, NADP⁺ | 24 | >99 | >99 | (S)-N-Boc-3-hydroxypiperidine |

| Baker's Yeast | 40 | D-Glucose | Not specified | - | - | (S)-1-Boc-3-hydroxypiperidine |

| Microbial Cells (Screened Cultures) | 1 | Media components | 72 | Variable | Variable | (S)-1-Boc-3-hydroxypiperidine |

Experimental Protocols

Protocol 1: Asymmetric Reduction using Whole-Cell Biocatalyst (E. coli co-expressing KRED and GDH)

This protocol is adapted from the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine.[1][2]

Materials:

-

This compound

-

Recombinant E. coli cells co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)

-

D-Glucose

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-